An In-depth Technical Guide to 3-phenyl-1H-pyrazole-4-methanol: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-phenyl-1H-pyrazole-4-methanol: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-phenyl-1H-pyrazole-4-methanol, a heterocyclic compound of significant interest to the scientific and drug development communities. We will delve into its chemical architecture, physicochemical properties, synthesis, and reactivity, with a particular focus on the proven insights into its pharmacological relevance and potential as a scaffold in modern drug discovery.
Molecular Architecture and Physicochemical Profile
3-phenyl-1H-pyrazole-4-methanol, with the CAS Number 149872-98-0, is a bifunctional molecule featuring a pyrazole heterocycle substituted with a phenyl group at the 3-position and a hydroxymethyl group at the 4-position.[1] The core pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which imparts a unique set of electronic and steric properties.[2][3]
The presence of both a hydrogen-bond donating alcohol group and the aromatic rings makes this molecule an interesting candidate for forming specific interactions with biological targets. The general solubility profile for similar pyrazole structures indicates solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water.[4]
| Property | Value | Source |
| CAS Number | 149872-98-0 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][5] |
| Molecular Weight | 174.20 g/mol | [1] |
| SMILES | OCc1cn(nc1c2ccccc2) | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not explicitly reported; related pyrazoles melt in the range of 70-144 °C | [2][4][6] |
| Solubility | Soluble in DMSO and methanol; insoluble in water | [4] |
Synthesis and Reactivity
The synthesis of 3-phenyl-1H-pyrazole-4-methanol can be approached through established methods for pyrazole ring formation and subsequent functionalization. A common and efficient strategy involves the reduction of the corresponding aldehyde, 3-phenyl-1H-pyrazole-4-carbaldehyde.
Synthetic Pathway Overview
A prevalent method for constructing the pyrazole-4-carbaldehyde precursor is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group at the electron-rich 4-position of the pyrazole ring. The overall synthetic scheme can be visualized as a two-step process starting from a suitable phenyl-substituted precursor.
Caption: Synthetic workflow for 3-phenyl-1H-pyrazole-4-methanol.
Experimental Protocol: Synthesis via Reduction
The following protocol is a representative method for the synthesis of 3-phenyl-1H-pyrazole-4-methanol from its carbaldehyde precursor.
Step 1: Synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
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Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).
-
Reaction: To the prepared Vilsmeier reagent, add 3-phenyl-1H-pyrazole portion-wise while maintaining a low temperature.
-
Work-up: After the reaction is complete, the mixture is typically quenched with ice water and neutralized to precipitate the crude product.
-
Purification: The crude 3-phenyl-1H-pyrazole-4-carbaldehyde is then purified by recrystallization or column chromatography.
Step 2: Reduction to 3-phenyl-1H-pyrazole-4-methanol
-
Dissolution: Dissolve 3-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent, such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.
-
Quenching and Extraction: Once the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction is quenched, and the product is extracted into an organic solvent.
-
Purification: The final product, 3-phenyl-1H-pyrazole-4-methanol, is purified by column chromatography or recrystallization.
Chemical Reactivity
The pyrazole ring is aromatic and generally stable to oxidation and reduction.[2] The primary sites of reactivity for 3-phenyl-1H-pyrazole-4-methanol are the N-H of the pyrazole ring and the hydroxyl group of the methanol substituent. The N-H can be alkylated or acylated, while the hydroxyl group can undergo esterification and etherification reactions. The aromatic nature of the pyrazole ring also allows for electrophilic substitution, although the existing substituents will direct the position of further functionalization.
Spectroscopic Characterization
The structural elucidation of 3-phenyl-1H-pyrazole-4-methanol relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, ~7.2-7.8 ppm).- Pyrazole ring proton (singlet, ~7.5-8.0 ppm).- Methylene protons of the CH₂OH group (singlet or doublet, ~4.5-4.7 ppm).- Hydroxyl proton (broad singlet, variable chemical shift).- NH proton of the pyrazole ring (broad singlet, variable chemical shift). |
| ¹³C NMR | - Aromatic carbons of the phenyl group (~125-135 ppm).- Pyrazole ring carbons (~110-140 ppm).- Methylene carbon of the CH₂OH group (~55-65 ppm). |
| IR Spectroscopy | - O-H stretch from the alcohol (broad band, ~3200-3600 cm⁻¹).- N-H stretch from the pyrazole ring (broad band, ~3100-3500 cm⁻¹).- C-H stretches from aromatic rings (~3000-3100 cm⁻¹).- C=C and C=N stretches from the aromatic rings (~1400-1600 cm⁻¹).- C-O stretch from the alcohol (~1000-1100 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (174.20 g/mol ).- Fragmentation patterns consistent with the loss of water, hydroxymethyl group, and other fragments. |
Applications in Drug Discovery and Development
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[5][9] Derivatives of pyrazole exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antidiabetic properties.[2][3] The structural features of 3-phenyl-1H-pyrazole-4-methanol make it a valuable building block for the synthesis of novel therapeutic agents.
Role as a Kinase Inhibitor Scaffold
Many pyrazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10] The pyrazole ring can act as a bioisostere for other aromatic systems, participating in key hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases.[11] The hydroxymethyl group at the 4-position of 3-phenyl-1H-pyrazole-4-methanol provides a versatile handle for further chemical modification to enhance potency and selectivity.
Caption: Potential mechanism of action for a pyrazole-based kinase inhibitor.
Other Therapeutic Areas
Beyond oncology, pyrazole derivatives have shown promise in a variety of other therapeutic areas:
-
Neurodegenerative Diseases: Some pyrazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in the pathology of Alzheimer's disease.[12]
-
Diabetes: The pyrazole scaffold is present in dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[5]
-
Infectious Diseases: Various pyrazole derivatives have demonstrated antibacterial and antifungal activities.[9]
Conclusion
3-phenyl-1H-pyrazole-4-methanol is a versatile and synthetically accessible molecule with a chemical structure that is highly amenable to medicinal chemistry exploration. Its pyrazole core provides a privileged scaffold for interacting with a range of biological targets, while the hydroxymethyl group offers a convenient point for chemical diversification. The extensive body of research on the pharmacological activities of pyrazole derivatives underscores the potential of 3-phenyl-1H-pyrazole-4-methanol as a key intermediate in the development of next-generation therapeutics. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising chemical entity.
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